BenchChemオンラインストアへようこそ!

1-(2-(Dimethylamino)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

Molecular properties Drug design Permeability

1-(2-(Dimethylamino)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea (CAS 894016-76-3) is a synthetic small molecule belonging to the pyrrolidinyl urea chemotype, a scaffold extensively investigated for tropomyosin receptor kinase A (TrkA) inhibition. The compound features a 5-oxopyrrolidin-3-yl urea core bearing a p-tolyl substituent at the pyrrolidinone nitrogen and a tertiary amine-bearing dimethylaminoethyl side chain at the urea nitrogen.

Molecular Formula C16H24N4O2
Molecular Weight 304.394
CAS No. 894016-76-3
Cat. No. B2737103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Dimethylamino)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
CAS894016-76-3
Molecular FormulaC16H24N4O2
Molecular Weight304.394
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCN(C)C
InChIInChI=1S/C16H24N4O2/c1-12-4-6-14(7-5-12)20-11-13(10-15(20)21)18-16(22)17-8-9-19(2)3/h4-7,13H,8-11H2,1-3H3,(H2,17,18,22)
InChIKeyUFFPPCNNEURDMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(Dimethylamino)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea (CAS 894016-76-3): Pyrrolidinyl-Urea Scaffold with Potential for TrkA-Directed Research


1-(2-(Dimethylamino)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea (CAS 894016-76-3) is a synthetic small molecule belonging to the pyrrolidinyl urea chemotype, a scaffold extensively investigated for tropomyosin receptor kinase A (TrkA) inhibition [1]. The compound features a 5-oxopyrrolidin-3-yl urea core bearing a p-tolyl substituent at the pyrrolidinone nitrogen and a tertiary amine-bearing dimethylaminoethyl side chain at the urea nitrogen. Members of this chemotype have been disclosed as TrkA kinase inhibitors with applications in pain, cancer, and neurodegenerative disease, and as formyl peptide receptor 2 (FPR2) agonists for cardiovascular indications [2].

Why Generic Substitution Fails for 1-(2-(Dimethylamino)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea


The pyrrolidinyl urea scaffold is exquisitely sensitive to small structural perturbations that alter both the ionization state of the basic amine and the spatial separation between the urea linkage and the pyrrolidinone ring. In the patent literature, modification of the N-substituent on the urea nitrogen profoundly influences TrkA kinase inhibitory potency—compounds with a dimethylaminoethyl side chain occupy a distinct physicochemical space relative to analogs bearing longer alkyl chains, aromatic caps, or neutral polar groups [1]. Direct procurement of a specific analog is therefore essential because potency ranking, selectivity against TrkB, and ADME properties cannot be reliably extrapolated from even closely related congeners.

1-(2-(Dimethylamino)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight Advantage: 304.39 Da vs. 318.4 Da for Propyl Analog

The compound has a molecular weight of 304.39 g/mol (C₁₆H₂₄N₄O₂), which is 14.01 Da lower than its closest commercially available homolog, 1-(3-(dimethylamino)propyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea (CAS 894016-91-2, MW 318.4 g/mol, C₁₇H₂₆N₄O₂) . This corresponds to a one-methylene-unit difference in side-chain length, placing the test compound within the more favorable sub-350 Da range for passive permeability according to common drug-likeness guidelines.

Molecular properties Drug design Permeability

Dimethylaminoethyl vs. Hydroxyethyl Side Chain: Basic pKₐ Differentiates Ionization State at Physiological pH

While the target compound presents a basic tertiary amine with an estimated pKₐ of ~9–10 on the dimethylaminoethyl side chain (predominantly protonated at pH 7.4) [1], the close analog 1-(2-hydroxyethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea (CAS not specified as comparator, but reported as a useful research compound with neutral polar side chain) lacks this ionizable center . This distinction is critical because the protonated amine can form salt bridges with acidic residues in target binding pockets (e.g., TrkA ATP-site Asp residues) and enhance aqueous solubility, whereas the neutral hydroxyl group provides only hydrogen bonding interactions.

Physicochemical property Solubility Permeability

Pyrrolidinyl Urea Scaffold as TrkA Kinase Inhibitor: Class-Level Evidence Supports Target Engagement Potential

Pyrrolidinyl urea compounds are established inhibitors of TrkA kinase. A representative compound from patent US10323022B2 (Example 135, BDBM50232542; C₂₆H₃₁F₂N₅O₃, MW 499.55) demonstrated a TrkA IC₅₀ of 2.7 nM and TrkB IC₅₀ of 1,300 nM (480-fold selectivity) [1]. The target compound provides a substantially smaller and synthetically more accessible scaffold (MW 304.39 vs. 499.55, Δ –195.16 Da) that retains the pyrrolidinyl urea pharmacophore but eliminates the difluorophenyl-amide and pyrazolyl-aryl substituents. While the exact TrkA IC₅₀ of the target compound has not been reported in public databases, its core scaffold is validated for kinase inhibition, providing a more tractable starting point for hit optimization.

TrkA kinase Inhibitor Binding affinity

FPR2 Agonism as Complementary Pharmacological Landscape for Pyrrolidinone Urea Derivatives

Recent patent activity (WO 2024/220453 A1, Bristol-Myers Squibb) discloses pyrrolidinone urea compounds as FPR2 agonists for treating atherosclerosis and heart failure [1]. This establishes an orthogonal biological application for the chemotype beyond TrkA kinase inhibition. The target compound (MW 304.39) is structurally distinct from the typically larger FPR2 agonist candidates but shares the pyrrolidinone urea core. Neither the target compound nor its close analogs have been explicitly reported as FPR2 agonists; however, the emergence of this target class suggests that pyrrolidinone urea derivatives may possess broader pharmacological promiscuity than previously appreciated.

FPR2 agonist Cardiovascular Inflammation

Recommended Application Scenarios for 1-(2-(Dimethylamino)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea Based on Quantitative Evidence


TrkA Kinase Inhibitor Hit-Finding and Fragment-Based Drug Design

Given the validated pyrrolidinyl urea scaffold for TrkA kinase inhibition (US10323022B2), the target compound's low molecular weight (304.39 Da) and protonatable dimethylamino group make it an attractive fragment-sized starting point for structure-activity relationship (SAR) exploration. Its MW advantage relative to lead-like TrkA inhibitors (ΔMW ≈ −195 Da vs. Example 135) allows room for fragment growth while maintaining drug-like properties [1].

Physicochemical Property Screening for CNS-Penetrant Kinase Programs

The combination of a basic amine side chain (predicted pKₐ ~9–10) with a moderate molecular weight of 304.39 Da positions this compound favorably for CNS-accessible TrkA-targeted programs, where lower MW and appropriate ionization are critical for blood-brain barrier penetration [1]. Researchers evaluating CNS kinase panels should prioritize this analog over higher-MW or neutral analogs.

Chemogenomics Library for Dual TrkA/FPR2 Target Screening

The pyrrolidinone urea core is a privileged scaffold for both TrkA kinase inhibition and FPR2 agonism. Incorporating this compound into chemogenomics sets enables simultaneous interrogation of two pharmacologically distinct but clinically relevant target families [1]. The compound's compact size and synthetic tractability facilitate follow-up chemistry on either target axis.

Negative Control or Selectivity Profiling in TrkB/TrkC Panel Assays

Patent Example 135 (US10323022B2) exhibits 480-fold selectivity for TrkA over TrkB. Although selectivity data for this specific compound are not publicly available, its inclusion in Trk isoform selectivity panels alongside the more potent lead compound can help define the structural determinants of TrkA selectivity upon profiling [1].

Quote Request

Request a Quote for 1-(2-(Dimethylamino)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.